N'-(1,3-benzodioxol-5-yl)-N-ethyloxamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-ethyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-2-12-10(14)11(15)13-7-3-4-8-9(5-7)17-6-16-8/h3-5H,2,6H2,1H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVLYQYQWDPQPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-(1,3-benzodioxol-5-yl)-N-ethyloxamide typically involves multi-step chemical processes. One common method includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further reacted with various reagents to produce the desired oxamide compound.
Chemical Reactions Analysis
N’-(1,3-benzodioxol-5-yl)-N-ethyloxamide undergoes various chemical reactions, highlighting its reactivity and functional versatility. These include:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which are essential for modifying its chemical structure for various applications.
Substitution Reactions:
Common Reagents and Conditions: Typical reagents used in these reactions include lithium tetrahydroaluminate for reduction and various halogenating agents for substitution reactions.
Scientific Research Applications
N’-(1,3-benzodioxol-5-yl)-N-ethyloxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which N’-(1,3-benzodioxol-5-yl)-N-ethyloxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells . This is achieved through the modulation of microtubule assembly and the suppression of tubulin polymerization .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds, their substituents, and key findings:
Key Structural and Functional Insights :
Substituent Effects on Bioactivity :
- The diisobutyl groups in (2E,4E)-5-(1,3-benzodioxol-5-yl)-N,N-diisobutyl-2,4-pentadienamide enhance GABAA receptor modulation compared to smaller alkyl groups (e.g., ethyl), likely due to increased hydrophobic interactions .
- MBDB ’s N-methylbutanamine chain confers serotonin receptor selectivity, distinguishing it from oxamide derivatives, which may target enzymes or other receptors .
Crystal structures of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide reveal N–H···O hydrogen-bonded chains, which stabilize the solid state but may reduce bioavailability .
Antioxidant and Antimicrobial Profiles :
- Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-arylcyclohex-3-ene-1-carboxylate derivatives show moderate antioxidant activity, though less potent than ascorbic acid .
- N-Alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamides exhibit weak antibacterial activity compared to ciprofloxacin, suggesting the benzodioxole moiety alone is insufficient for potent antimicrobial effects .
Metabolic Stability :
- The 1,3-benzodioxole group resists oxidative metabolism due to its electron-rich aromatic system, a feature shared across all compared compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N'-(1,3-benzodioxol-5-yl)-N-ethyloxamide, and what reaction conditions optimize yield?
- Methodology : Synthesis typically involves coupling reactions between 1,3-benzodioxole-5-amine derivatives and ethyl oxalyl chloride. Key steps:
Acylation : React 5-amino-1,3-benzodioxole with ethyl oxalyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere to prevent hydrolysis .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
Optimization : Maintain temperatures between 0–5°C during acylation to minimize side reactions. Yields improve with excess acylating agent (1.2–1.5 equiv) and catalytic DMAP (4-dimethylaminopyridine) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing This compound?
- Key Methods :
- NMR : NMR (DMSO-) shows peaks for the ethyl group (δ 1.1–1.3 ppm, triplet) and benzodioxole protons (δ 6.7–6.9 ppm, multiplet). The oxamide carbonyls appear as singlets at ~δ 165–170 ppm in NMR .
- HPLC : Reverse-phase C18 column (MeCN/HO + 0.1% TFA) confirms purity (>95%). Retention time varies with mobile phase ratio (e.g., 60:40 MeCN/HO) .
- Mass Spectrometry : ESI-MS exhibits [M+H] at m/z 265.1 (calculated for CHNO) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in This compound, and what software is recommended for refinement?
- Methodology :
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer. Ensure crystal quality (size >0.2 mm) to mitigate absorption errors .
- Refinement : Employ SHELXL (for small molecules) or WinGX (for visualization and metric analysis). Address low-resolution data (e.g., R > 0.05) by constraining thermal parameters and using TWIN/BASF commands for twinned crystals .
- Key Observations : Benzodioxole rings often adopt envelope conformations (e.g., C7 atom deviates ~0.22 Å from the plane), with dihedral angles ~85° relative to adjacent groups .
Q. How should researchers design cytotoxicity assays to evaluate This compound against cancer cell lines, and how are EC values interpreted?
- Experimental Design :
- Cell Lines : Use panels (e.g., HeLa, MCF7, A549) to assess selectivity. Include non-cancerous lines (e.g., MRC-5) to gauge toxicity .
- Assays : MTT or SRB assays (48–72 hr exposure). Normalize data to untreated controls and fit dose-response curves using GraphPad Prism (log(inhibitor) vs. response model) .
- Data Interpretation :
| Compound | Cell Line | EC (µM) | Observations |
|---|---|---|---|
| Analog A* | HeLa | 15 | Apoptosis induction |
| *N'-(1,3-BD-ethyloxamide) | MCF7 | 32 | Moderate cytotoxicity |
| *Analog A: Structurally related oxazole derivative. |
Q. What strategies are effective for structure-activity relationship (SAR) studies of This compound derivatives?
- Approaches :
Substituent Variation : Modify the ethyl group (e.g., replace with propyl, isopropyl) or benzodioxole substituents (e.g., nitro, methoxy) .
Bioisosteric Replacement : Replace oxamide with sulfonamide or urea groups to enhance solubility or target affinity .
In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding to targets like histone deacetylases (HDACs) or cyclooxygenase-2 (COX-2) .
- Case Study :
| Derivative | Modification | EC (µM) | Target Affinity (IC) |
|---|---|---|---|
| Ethyl-oxamide | None | 32 | COX-2: 18 µM |
| Propyl-sulfonamide | Sulfonamide linkage | 25 | HDAC6: 12 µM |
Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic data or biological activity across studies?
- Crystallography : If lattice parameters conflict (e.g., space group Pbca vs. P2/c), re-validate data collection (e.g., check for twinning) and refine using OLEX2 with multiple starting models .
- Biological Activity : Variability in EC values (e.g., 15 vs. 32 µM) may stem from cell passage number, assay duration, or solvent (DMSO vs. ethanol). Standardize protocols across replicates and report solvent concentrations (<0.1% v/v) .
Software and Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
